

# An In-depth Technical Guide to 3-Chloro-1,2-propanediol Dilinoleate

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## Compound of Interest

Compound Name: 3-Chloro-1,2-propanediol  
dilinoleate

Cat. No.: B15601859

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This technical guide offers a comprehensive overview of **3-Chloro-1,2-propanediol dilinoleate**, a member of the 3-monochloropropane-1,2-diol (3-MCPD) fatty acid ester family. These compounds are recognized as process-induced food contaminants, primarily formed during the high-temperature refining of edible oils and in other heat-processed foods. This document is intended for researchers, scientists, and professionals in drug development, providing detailed information on the chemical properties, occurrence, toxicology, and analytical methodologies related to this compound.

## Chemical Properties and Structure

**3-Chloro-1,2-propanediol dilinoleate** is a diester formed from the esterification of 3-chloro-1,2-propanediol with two molecules of linoleic acid. While specific experimental data on the physical properties of **3-Chloro-1,2-propanediol dilinoleate** are not readily available in the literature, its properties can be inferred from the general characteristics of 3-MCPD diesters.

Chemical Structure:

General Properties of the Core Molecule (3-Chloro-1,2-propanediol):

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>7</sub> ClO <sub>2</sub>
Molar Mass	110.54 g/mol
Appearance	Colorless to pale yellow viscous liquid
Density	1.322 g/mL at 25 °C
Boiling Point	213 °C (with decomposition)
Melting Point	-40 °C
Solubility	Soluble in water, alcohol, and ether

## Occurrence in Foodstuffs

3-MCPD esters, including the dilinoleate form, are not naturally present in raw foods. They are formed during food processing, particularly in fat- and salt-containing foods subjected to high temperatures. The refining of vegetable oils is a primary source of these contaminants. The levels of 3-MCPD esters can vary significantly depending on the type of food, processing conditions, and the presence of precursors like triacylglycerols, diacylglycerols, and chloride ions.

Table 1: Occurrence of 3-MCPD Esters in Various Food Categories

Food Category	Range of 3-MCPD Esters (mg/kg)
Refined Vegetable Oils	0.2 - 20
Infant Formula	Varies, can exceed tolerable daily intake levels in some cases
Bread and Bakery Products	Generally low, but can be present
Coffee	Detected in some studies
Soy Sauce and Hydrolyzed Vegetable Protein	Primarily free 3-MCPD, but esters can also be present

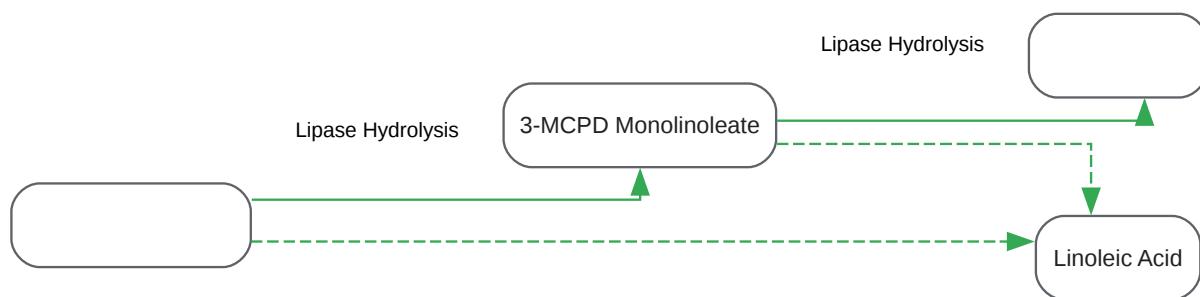
## Toxicology and Metabolism

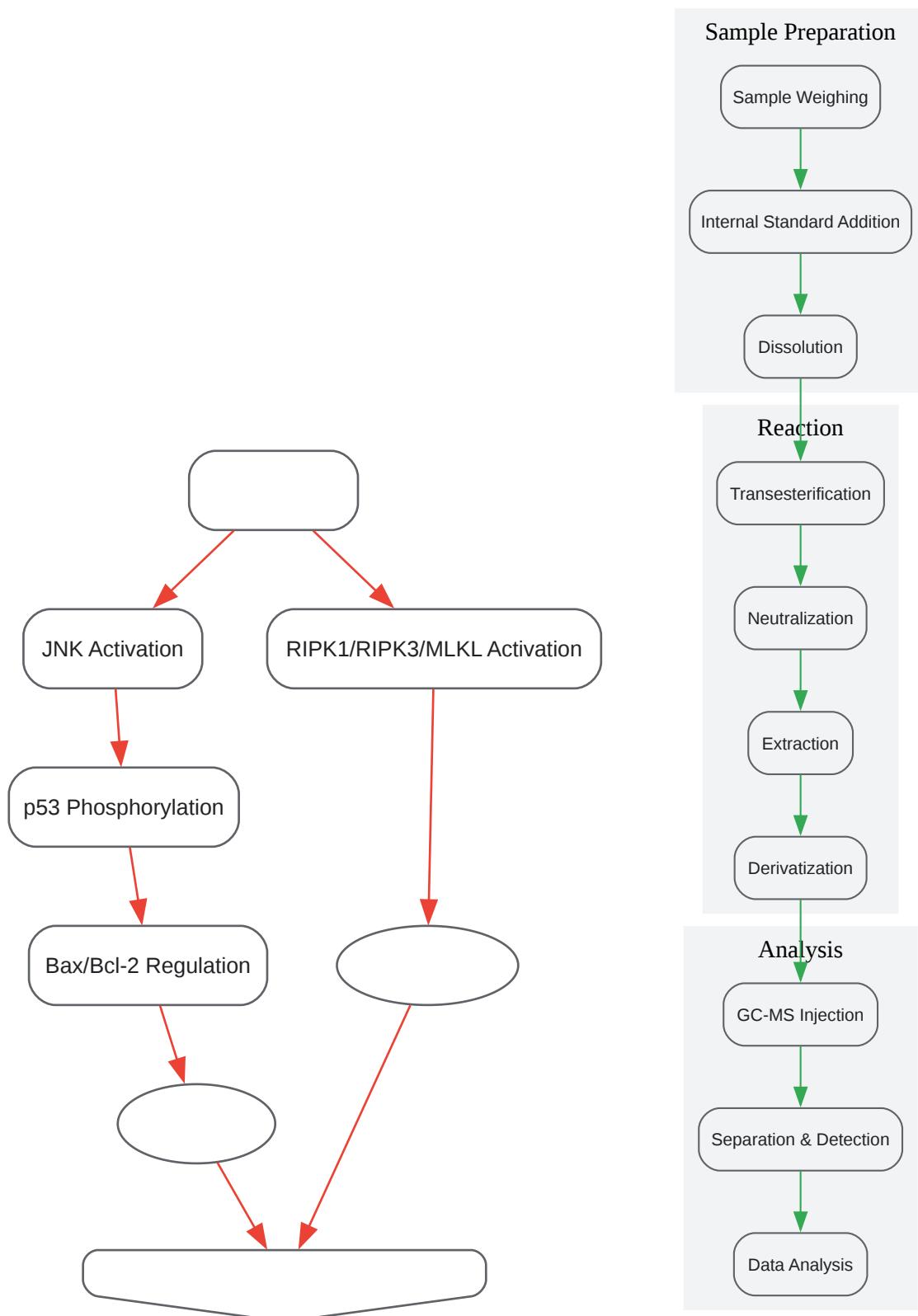
The primary toxicological concern with 3-MCPD esters is their hydrolysis in the gastrointestinal tract, which releases free 3-MCPD.<sup>[1][2]</sup> Free 3-MCPD is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).<sup>[3][4]</sup> The main target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.<sup>[1][3]</sup>

Studies on rodents have shown that 3-MCPD can induce renal and reproductive toxicity.<sup>[1][3]</sup> The toxicity of 3-MCPD diesters may be slightly less pronounced than that of free 3-MCPD, potentially due to incomplete hydrolysis in the gut.<sup>[1]</sup>

## Metabolic Pathway

The metabolic fate of **3-Chloro-1,2-propanediol dilinoleate** in the body is primarily through enzymatic hydrolysis.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-1,2-propanediol Dilinoleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601859#a-basic-understanding-of-3-chloro-1-2-propanediol-dilinoleate]

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